molecular formula C17H16O7 B191230 Evernic acid CAS No. 537-09-7

Evernic acid

Cat. No. B191230
CAS RN: 537-09-7
M. Wt: 332.3 g/mol
InChI Key: GODLCSLPZIBRMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Evernic acid is an organic compound with the molecular formula C17H16O7 . It was first isolated from the lichen Usnea longissima . Evernic acid is soluble in hot alcohol and poorly soluble in water . It is produced by the lichens Ramalina, Evernia, and Hypogymnia .


Chemical Reactions Analysis

The crystalline structure of Evernic acid revealed two crystallographically and conformationally distinct anions, along with two monovalent sodium atoms . The thermal fragmentation pathways of Evernic acid were compared with mass fragmentation .


Physical And Chemical Properties Analysis

Evernic acid has a molar mass of 332.308 g·mol−1 . It is soluble in hot alcohol and poorly soluble in water . More detailed physical and chemical properties are not available in the retrieved papers.

Scientific Research Applications

Neuroprotection in Parkinson’s Disease

Evernic acid has shown promise as a neuroprotective agent in models of Parkinson’s disease (PD). It has been observed to protect dopamine neurons, which are critically affected in PD, and suppress neuroinflammation, a key factor in the progression of the disease .

Anti-Inflammatory Properties

Studies have demonstrated that Evernic acid can effectively suppress glial activation, an important aspect of the body’s inflammatory response within the central nervous system. This suggests potential applications in treating conditions characterized by neuroinflammation .

Blood-Brain Barrier Penetration

Evernic acid’s ability to cross the blood-brain barrier indicates its potential as a delivery agent for therapeutic compounds targeting brain conditions such as glioblastoma multiforme (GBM), a type of brain cancer .

Anticancer Activity

Research has highlighted Evernic acid’s anticancer properties, particularly against certain types of cancer cells, suggesting its use as a potential anticancer agent .

Binding Interactions with Proteins

Evernic acid forms various binding interactions with protein residues, which could be harnessed in drug design to target specific proteins within the body .

6. Potential in Treating Glioblastoma Multiforme (GBM) The ability of Evernic acid to cross the blood-brain barrier and its pharmacological activity suggest it could be developed as a treatment for GBM, offering a new avenue for therapy in this challenging condition .

Safety and Hazards

According to the safety data sheet, Evernic acid should be handled in a well-ventilated place. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves . In case of accidental release, avoid dust formation and ensure adequate ventilation .

Mechanism of Action

Target of Action

Evernic acid, a secondary metabolite generated by lichens, has been found to exhibit antimicrobial and antioxidant activities . It has been shown to be active against Staphylococcus aureus and has potential antiproliferative, antimigratory, and apoptotic effects on breast cancer MCF-7 and MDA-MB-453 cell lines . The primary cellular target and mode of action of evernic acid in breast cancer are still unclear .

Mode of Action

It has been suggested that evernic acid’s antimicrobial and antioxidant activities originate from its interaction with multiple chemical compounds . In the context of breast cancer, it has been shown to suppress the proliferation of MCF-7 and MDA-MB-453 cells in a dose-dependent manner .

Biochemical Pathways

Lichens naturally include numerous biochemical pathways to generate a number of aspects, primarily polymalonate, shikimic acid, and mevalonic acid processes . Evernic acid, being a lichen secondary metabolite, is likely to be involved in these pathways.

Pharmacokinetics

It is known that evernic acid is soluble in hot alcohol and poorly soluble in water , which may influence its bioavailability.

Result of Action

The results of evernic acid’s action are seen in its various pharmacological activities. It has been found to have antimicrobial activity against Staphylococcus aureus , and it has potential antiproliferative, antimigratory, and apoptotic effects on breast cancer MCF-7 and MDA-MB-453 cell lines . .

Action Environment

Evernic acid is produced by the lichens Ramalina, Evernia, and Hypogymnia . The environment in which these lichens grow could potentially influence the action, efficacy, and stability of evernic acid.

properties

IUPAC Name

2-hydroxy-4-(2-hydroxy-4-methoxy-6-methylbenzoyl)oxy-6-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O7/c1-8-5-11(7-12(18)14(8)16(20)21)24-17(22)15-9(2)4-10(23-3)6-13(15)19/h4-7,18-19H,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GODLCSLPZIBRMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C(=O)OC2=CC(=C(C(=C2)C)C(=O)O)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20201956
Record name Evernic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20201956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Evernic acid

CAS RN

537-09-7
Record name Evernic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=537-09-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Evernic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000537097
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Evernic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81164
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Evernic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20201956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(4-methoxy-6-methylsalicyloyl)oxy]-6-methylsalicylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.873
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name EVERNIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2EQ5W5403J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Evernic acid
Reactant of Route 2
Evernic acid
Reactant of Route 3
Reactant of Route 3
Evernic acid
Reactant of Route 4
Reactant of Route 4
Evernic acid
Reactant of Route 5
Evernic acid
Reactant of Route 6
Evernic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.